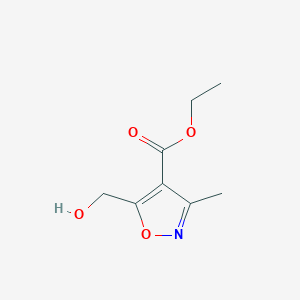
2,6-Dibromo-4-cyanoacetanilide
Descripción general
Descripción
2,6-Dibromo-4-cyanoacetanilide is an organic compound with the molecular formula C9H6Br2N2O It is a derivative of cyanoacetanilide, characterized by the presence of two bromine atoms at the 2 and 6 positions, and a cyano group at the 4 position on the benzene ring
Mecanismo De Acción
Target of Action
2,6-Dibromo-4-cyanoacetanilide, also known as N-(2,6-dibromo-4-cyanophenyl)acetamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Mode of Action
It is known that cyanoacetamide derivatives, to which this compound belongs, are extensively used in the formation of biologically active compounds . They interact with various targets through the carbonyl and cyano functions, enabling a variety of chemical reactions .
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of various heterocyclic compounds . These compounds play a crucial role in many biological processes, indicating that this compound could potentially influence a wide range of biochemical pathways.
Result of Action
Given that cyanoacetamide derivatives are used in the synthesis of biologically active compounds , it can be inferred that this compound might have significant effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanoacetanilide typically involves the bromination of 4-cyanoacetanilide. One common method is the reaction of 4-cyanoacetanilide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a bromine source, such as sodium bromide and sodium bromate, in an aqueous solution. The reaction mixture is continuously stirred and maintained at a controlled temperature to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-cyanoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) are commonly used.
Condensation: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide) are typical reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Substitution: Formation of substituted cyanoacetanilides.
Condensation: Formation of heterocyclic compounds like pyridines or quinolines.
Reduction: Formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-cyanoacetanilide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-cyanoacetanilide: Similar structure but with different bromine positions.
2,6-Dichloro-4-cyanoacetanilide: Chlorine atoms instead of bromine.
4-Cyanoacetanilide: Lacks the bromine atoms.
Uniqueness
2,6-Dibromo-4-cyanoacetanilide is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and biological activity. The presence of bromine atoms enhances its electrophilicity, making it more reactive in substitution and condensation reactions compared to its non-brominated counterparts.
Propiedades
IUPAC Name |
N-(2,6-dibromo-4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBOIBLVNBKLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















